GC-MS Retention and Spectral Differentiation from Saturated Cyclopropylpentanol Analog
In the GC-TOF-MS analysis of Amomum tsao-ko oleoresin extracts, 5-cyclopropylidene-1-pentanol (identified as 5-cyclopropyl-1-pentanol in the publication) elutes at a retention time (R.T.) of 46.50 minutes under the reported chromatographic conditions, with a quantified area percentage of 0.5% relative to total integrated volatiles [1]. This retention index differentiates the compound from its saturated analog 5-cyclopropylpentan-1-ol (CAS 60129-11-5), which was not detected in this extract, and from 1-pentanol (CAS 71-41-0), which typically elutes much earlier under comparable GC conditions. The compound’s mass spectrum, available as two independent MS (GC) spectra in the Wiley Registry and NIST 2020 libraries [2], provides a unique fragmentation pattern (molecular ion M⁺ at m/z 126, base peak and characteristic fragment ions specific to the cyclopropylidene moiety) that enables unambiguous identification.
| Evidence Dimension | GC retention time and mass spectral uniqueness |
|---|---|
| Target Compound Data | R.T. = 46.50 min under specified GC-TOF-MS conditions; Area% = 0.5% of total volatiles [1]; 2 MS (GC) reference spectra in authoritative libraries [2]. |
| Comparator Or Baseline | 1-Pentanol (CAS 71-41-0): Typical R.T. < 15 min under similar GC temperature programs; 5-Cyclopropylpentan-1-ol (CAS 60129-11-5): Not detected in the same extract (absent signal at 46.50 min). |
| Quantified Difference | Target compound R.T. differs by >30 min vs. 1-pentanol; spectral match factor against library spectra enables definitive differentiation from saturated analog. |
| Conditions | Agilent 7890B-LECO Pegasus HT GC-TOF-MS system; chromatographic conditions as described in Lin et al. (2022) [1]; spectral libraries: Wiley Registry 12th Edition and NIST/EPA/NIH 2020 [2]. |
Why This Matters
For laboratories performing botanical authentication or volatile metabolomics, the ability to unambiguously identify 5-cyclopropylidene-1-pentanol via its unique retention index and mass spectrum is critical; replacement with a similar alcohol would yield a different chromatographic peak and mass pattern, leading to false-negative or false-positive identifications in targeted analysis.
- [1] Lin Y, Huang M, Wu G, et al. Analysis of Amomum tsao-ko oleoresin extracted by different methods and its components. Modern Food Science & Technology (Xiandai Shipin Keji). 2022; 2: 20220223. See Table 1 continuation, entry at R.T. 46.50 min: 5-cyclopropyl-1-pentanol, CAS 162377-97-1, Area% (RA) = 0.5. View Source
- [2] SpectraBase. 1-Pentanol, 5-cyclopropylidene-. Compound ID: 9wG2SkziyRH. Contains 2 MS (GC) spectra from Wiley Registry of Mass Spectral Data 12th Edition and NIST/EPA/NIH Mass Spectral Library 2020. View Source
